(Z,Z)-Undeca-1,3,5-triene
Description
(Z,Z)-Undeca-1,3,5-triene (CAS: Not explicitly listed in evidence; structurally related to isomers such as (3E,5Z)-undeca-1,3,5-triene and (3Z,5E)-undeca-1,3,5-triene) is a conjugated triene hydrocarbon with the molecular formula C₁₁H₁₈. It is characterized by three double bonds at positions 1,3,5, with Z (cis) stereochemistry at both the 3,5 and 5,7 positions. This compound is a stereoisomer of other undecatriene variants, and its distinct geometry significantly influences its physicochemical and olfactory properties.
Occurrence and applications are partially inferred from related isomers. For example, (3E,5Z)-undeca-1,3,5-triene is identified as a key odorant in Hersbrucker Spät and Cascade hop varieties, contributing to fruity and pineapple-like notes . Its presence in natural sources is less documented compared to its stereoisomers, which are found in essential oils (e.g., galbanum, mandarin, and angelica root oils) .
Properties
CAS No. |
19883-26-2 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(3Z,5Z)-undeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9- |
InChI Key |
JQQDKNVOSLONRS-CXHWBCNXSA-N |
SMILES |
CCCCCC=CC=CC=C |
Isomeric SMILES |
CCCCC/C=C\C=C/C=C |
Canonical SMILES |
CCCCCC=CC=CC=C |
Other CAS No. |
19883-26-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- (3E,5Z)-undeca-1,3,5-triene is the most olfactorily significant isomer, contributing to fruity and tropical notes in hops and essential oils. Its high flavor dilution (FD) factors in Cascade hops correlate with a dominant blackcurrant-like odor .
- This compound lacks fragrance applications due to safety restrictions, highlighting the importance of stereochemistry in regulatory acceptance .
- The (3Z,5E) isomer is less studied in odor contexts but is well-characterized structurally by NIST, with an InChIKey of
JQQDKNVOSLONRS-BABZSUFTSA-N.
Chain Length Variants: Hexa-1,3,5-triene vs. Undeca-1,3,5-triene
Shorter-chain trienes, such as (3Z)-hexa-1,3,5-triene (CAS: 2612-46-6), exhibit distinct properties due to reduced carbon chain length:
| Property | (3Z)-hexa-1,3,5-triene | This compound |
|---|---|---|
| Molecular Formula | C₆H₈ | C₁₁H₁₈ |
| Molecular Weight | 80.13 g/mol | 150.26 g/mol |
| Odor Relevance | Limited data | Restricted applications |
| Natural Occurrence | Not specified | Less documented |
Insights :
- Shorter chains like hexatriene are less prevalent in natural odorants but may serve as intermediates in synthetic chemistry.
- The extended conjugation in undecatriene likely enhances stability and odor potency compared to shorter analogs .
Tetracyclic Triterpenoids vs. Linear Trienes
Compounds like 24,25-dinorlupa-1,3,5(10)-triene () are tetracyclic aromatic triterpenoids, structurally distinct from linear undecatriene:
| Feature | 24,25-Dinorlupa-1,3,5(10)-triene | This compound |
|---|---|---|
| Structure | Tetracyclic ring system | Linear conjugated triene |
| Molecular Complexity | High (tetracyclic) | Low (linear hydrocarbon) |
| Occurrence | Geological sediments (Carpathian) | Plant-derived oils |
| Role | Biomarker for aromatization | Odorant/Flavorant |
Comparison :
- Tetracyclic triterpenoids are geochemical biomarkers, reflecting diagenetic processes, whereas undecatriene isomers are volatile odorants .
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